

# Preclinical Pharmacology of Prax-562: An Indepth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

**Prax-562** (also known as Relutrigine) is a first-in-class, potent, and selective small molecule inhibitor of persistent sodium current (INa) developed for the treatment of developmental and epileptic encephalopathies (DEEs).[1][2][3] Preclinical data have demonstrated its robust anticonvulsant activity across a range of in vitro and in vivo models. Notably, **Prax-562** exhibits a significantly improved therapeutic window compared to standard-of-care sodium channel blockers, such as carbamazepine and lamotrigine, which is attributed to its preferential inhibition of persistent INa over peak INa.[4][5] This selectivity for the pathological, disease-state hyperexcitability of sodium channels suggests the potential for enhanced efficacy and improved tolerability in clinical settings.[2][6][7]

## Mechanism of Action: Preferential Inhibition of Persistent Sodium Current

Voltage-gated sodium channels (NaV) are crucial for the initiation and propagation of action potentials in neurons.[5] Gain-of-function mutations in genes encoding these channels, such as SCN2A and SCN8A, can lead to an increase in persistent sodium current, a subthreshold depolarizing current that contributes to neuronal hyperexcitability and the generation of seizures.[8]



**Prax-562** is designed to preferentially target this persistent INa.[1] This selective mechanism of action aims to normalize neuronal firing in pathological states without significantly affecting normal physiological activity, which is largely dependent on the peak sodium current.[4]

# In Vitro Pharmacology Potency and Selectivity

Patch-clamp electrophysiology studies in HEK-293 cells expressing various human sodium channel isoforms have quantified the inhibitory activity of **Prax-562**. The data consistently show a high potency for persistent INa and a significant preference for persistent over peak current inhibition compared to other anti-seizure medications.[4]



| Compound                                                | Target                    | IC50 (nM) | Selectivity<br>(Peak IC50 /<br>Persistent<br>IC50) | Reference |
|---------------------------------------------------------|---------------------------|-----------|----------------------------------------------------|-----------|
| Prax-562                                                | hNaV1.6<br>Persistent INa | 141       | >60x                                               | [4][5]    |
| hNaV1.6-<br>N1768D<br>Persistent INa                    | 75                        | -         | [4]                                                |           |
| hNaV1.6 Peak<br>INa (Tonic Block)                       | >8,460                    | -         | [4]                                                |           |
| hNaV1.6 Peak<br>INa (Use-<br>Dependent<br>Block, 10 Hz) | 271                       | -         | [4]                                                |           |
| hNaV1.1<br>Persistent INa                               | 109                       | ~173x     | [4]                                                | _         |
| hNaV1.2<br>Persistent INa                               | 172                       | ~80x      | [4]                                                | _         |
| hNaV1.5<br>Persistent INa                               | 172                       | >174x     | [4]                                                |           |
| Carbamazepine                                           | hNaV1.6<br>Persistent INa | 77,500    | ~30x                                               | [4]       |
| Lamotrigine                                             | hNaV1.6<br>Persistent INa | -         | -                                                  | [4]       |

Table 1: In Vitro Inhibitory Activity of Prax-562 and Comparator Drugs.

## **Neuronal Excitability**

In mouse brain slice preparations, **Prax-562** demonstrated a reduction in evoked action potential firing in hippocampal CA1 neurons. Importantly, this was achieved with minimal effect



on the action potential amplitude, further supporting its limited inhibition of peak INa. In contrast, carbamazepine produced a more pronounced reduction in both neuronal firing and action potential amplitude at equivalent effective concentrations.[4]

## Experimental Protocol: Whole-Cell Patch Clamp Analysis

- Cell Lines: HEK-293 cells stably expressing human NaV isoforms (e.g., hNaV1.1, hNaV1.2, hNaV1.5, hNaV1.6) or specific disease-associated variants (e.g., hNaV1.6-N1768D) were used.[4][5]
- Recording: Whole-cell patch-clamp recordings were performed using an automated electrophysiology platform (e.g., PatchXpress).[4]
- Voltage Protocols:
  - Persistent INa: Cells were held at a membrane potential of -120 mV and depolarized for 200 ms to measure persistent current.[5]
  - Tonic Block (Peak INa): Peak current was measured with stimuli applied at a low frequency (e.g., 0.2 Hz) from a holding potential of -120 mV.[5]
  - Use-Dependent Block (Peak INa): A train of short voltage steps at a higher frequency (e.g., 10 Hz) was used to assess the block of peak current during periods of simulated high neuronal activity.[4][5]
- Data Analysis: Concentration-response curves were generated to calculate the half-maximal inhibitory concentration (IC50) for each compound.[4]





Click to download full resolution via product page

Caption: **Prax-562**'s preferential inhibition of persistent sodium current.

# In Vivo Pharmacology Anticonvulsant Efficacy in Acute Seizure Models

**Prax-562** has demonstrated robust anticonvulsant activity in the maximal electroshock seizure (MES) model in mice, a standard preclinical test with good predictive validity for clinical efficacy against generalized tonic-clonic seizures.[4]

### **Tolerability and Protective Index**

Tolerability was assessed by measuring spontaneous locomotor activity (sLMA). **Prax-562** exhibited a significantly wider protective index (PI) compared to carbamazepine and lamotrigine, indicating a better separation between efficacious and adverse effect dose levels. [4][5]



| Compound      | MES ED50<br>(mg/kg) | sLMA TD50<br>(mg/kg) | Protective<br>Index (PI) | Reference |
|---------------|---------------------|----------------------|--------------------------|-----------|
| Prax-562      | 2                   | 44                   | ~16                      | [9]       |
| Carbamazepine | 37.6                | -                    | ~5.5                     | [4][5]    |
| Lamotrigine   | 26.5                | -                    | ~5.5                     | [4][5]    |

Table 2: In Vivo Efficacy, Tolerability, and Protective Index in Mice.

# Efficacy in Genetic Models of Developmental and Epileptic Encephalopathies (DEEs)

**Prax-562** has shown significant anticonvulsant effects in multiple genetic mouse models of DEEs, highlighting its potential for broad applicability in these disorders.

- SCN2A and SCN8A Models: Prax-562 provided complete protection from spontaneous seizures in Scn2aQ54 mice and from audiogenic-induced seizures in Scn8aN1768D/+ mice at a dose of 10 mg/kg.[9]
- Non-NaV DEE Models: Prax-562 also demonstrated anticonvulsant activity in models with mutations in non-sodium channel genes. It significantly delayed the onset of pentylenetetrazol (PTZ)-induced seizures in Kcnq2K556E/+ and Kcnc1R320H/+ mouse models.[9]





Click to download full resolution via product page

Caption: Workflow for in vivo preclinical evaluation of **Prax-562**.

## **Experimental Protocols**

- Maximal Electroshock Seizure (MES) Model:
  - Animals: Wild-type male CD-1 mice.
  - Administration: Prax-562 or vehicle administered by oral gavage 30 minutes prior to the stimulus.



- Stimulation: A transauricular electroshock (50 mA, 50 Hz, 0.8 s duration, 10 ms square pulse width) was delivered.
- Endpoint: The presence or absence of a tonic hindlimb extension seizure was recorded.
   Protection is defined as the abolition of the tonic hindlimb extension.
- Spontaneous Locomotor Activity (sLMA):
  - Animals: Outbred CD-1 mice.[9]
  - Administration: Various doses of Prax-562 (e.g., 10-40 mg/kg) were administered.
  - Measurement: Spontaneous locomotor activity was measured to assess tolerability. A significant reduction in activity is considered an adverse effect.[9]
  - Endpoint: The dose that reduces sLMA by 50% (TD50) was calculated.[4]
- DEE Mouse Models:
  - Scn2aQ54 (Spontaneous Seizures): Anticonvulsant activity was evaluated by comparing the number of spontaneous seizures during a 30-minute pre-treatment period with the number occurring during a 30-minute post-treatment period.
  - Scn8aN1768D/+ (Audiogenic Seizures): Mice were treated with Prax-562 or vehicle by oral gavage 60 minutes prior to an acoustic stimulus (15 kHz). The presence or absence of a seizure was observed.
  - Kcnq2K556E/+ and Kcnc1R320H/+ (PTZ-induced Seizures): Mice were pre-treated with Prax-562 (10 mg/kg) or vehicle 60 minutes prior to the administration of PTZ (100 mg/kg, s.c.). The latency to the first tonic-clonic seizure with hindlimb extension was measured over a 40-minute observation period.

### Conclusion

The preclinical pharmacology of **Prax-562** demonstrates a compelling profile for a novel antiseizure medication. Its high potency and preferential inhibition of persistent sodium current translate to robust anticonvulsant efficacy across multiple seizure models, including those relevant to severe developmental and epileptic encephalopathies. The significantly improved



protective index compared to standard-of-care sodium channel blockers suggests a wider therapeutic window, which may lead to better tolerability and the potential for improved clinical outcomes in patients with difficult-to-treat epilepsies.[4][5] These promising preclinical data have supported the advancement of **Prax-562** into clinical development.[2]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Praxis Precision Medicines Announces Publication of Preclinical Data Highlighting Differentiated and Potent Antiepileptic Activity of PRAX-562 Praxis Precision Medicines, Inc. [investors.praxismedicines.com]
- 2. PRAX-562-Is-a-Well-tolerated--Novel-Persistent-Sodium-Channel-Blocker-with-Broad-Anticonvulsant-Activity-in-Multiple-DEE-Mouse-Models [aesnet.org]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. praxismedicines.com [praxismedicines.com]
- 5. PRAX-562--A-Novel-Sodium-Channel-Inhibitor-with-Greater-Potency-and-Selectivity-for-Persistent-Sodium-Current-Compared-to-Standard-of-Care [aesnet.org]
- 6. praxismedicines.com [praxismedicines.com]
- 7. hra.nhs.uk [hra.nhs.uk]
- 8. neurology.org [neurology.org]
- 9. The novel persistent sodium current inhibitor PRAX-562 has potent anticonvulsant activity with improved protective index relative to standard of care sodium channel blockers -PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Preclinical Pharmacology of Prax-562: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856333#preclinical-pharmacology-of-prax-562]

#### **Disclaimer & Data Validity:**



The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com